4,4-Dimethyl-1-phenylcyclohexan-1-ol
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Overview
Description
4,4-Dimethyl-1-phenylcyclohexan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a cyclohexanol derivative characterized by the presence of two methyl groups and a phenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenylcyclohexan-1-ol typically involves the hydrogenation of 4,4-Dimethyl-1-phenylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The choice of catalyst and reaction conditions is critical to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4,4-Dimethyl-1-phenylcyclohexanone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-phenylcyclohexanone
Reduction: 4,4-Dimethyl-1-phenylcyclohexane
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4,4-Dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-phenylcyclohexan-1-ol
- 4,4-Dimethylcyclohexanol
- 1-Phenylcyclohexanol
Uniqueness
4,4-Dimethyl-1-phenylcyclohexan-1-ol is unique due to the presence of both methyl groups and a phenyl group on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity .
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4,4-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-13(2)8-10-14(15,11-9-13)12-6-4-3-5-7-12/h3-7,15H,8-11H2,1-2H3 |
InChI Key |
GRKGBKSQSXETJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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